2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride
Overview
Description
“2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride” is a type of triazole compound . It has a molecular weight of 263.76 and a molecular formula of C14H18ClN3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string[Cl-].Cc1cc(C)c(c(C)c1)-[n+]2cn3CCCc3n2
. This indicates that it has a positively charged nitrogen atom in its structure . Chemical Reactions Analysis
This compound is known to be a catalyst for various chemical reactions . These include intermolecular hydroacylation of cyclopropenes, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reaction .Physical and Chemical Properties Analysis
The melting point of this compound is between 200-205°C . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Pathways : The compound is involved in various synthetic pathways. For instance, it is synthesized from 2,4,6-Trimethylaniline, Hydrogen chloride, Sodium nitrite, and other reactants through a pathway that includes the Sandmeyer approach (Struble & Bode, 2011).
- Crystal Structure : Its crystal structure has been examined, which aids in understanding the molecular arrangement and potential applications in materials science. For example, the crystal structure of related compounds like 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole and others have been determined (Kuroda et al., 1982), (Canseco-González et al., 2015).
Molecular and Spectroscopic Characterization
- Spectroscopic Characterization : Detailed spectroscopic studies, including FT-IR spectroscopy and NMR, are conducted for compounds related to 2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride. This provides insights into their molecular properties and potential applications in various fields like materials science and chemistry (Özdemir, 2012).
Applications in Material Science and Chemistry
- Supramolecular Chemistry : The compound's involvement in forming supramolecular structures,like those found in the title cadmium chloride salt (C3H5N4O2)4[CdCl6]·4H2O, indicates its potential use in the design of complex molecular architectures. These structures exhibit hydrogen-bonding and aromatic stacking interactions, suggesting applications in molecular engineering and materials science (Bouchene et al., 2014).2. Polymorphism in Organic Salts : Understanding the crystal packing and intermolecular interactions of related dihydropyrimidinium hydrochloride derivatives can inform the development of new materials with specific physical properties. This research has implications for pharmaceuticals, electronics, and other applications (Panini et al., 2014).
Theoretical and Computational Studies
- Computational Analysis : Computational methods, such as density functional theory (DFT), are used to study the molecular and electronic structure properties of related compounds. This research contributes to a better understanding of the chemical behavior and potential applications of these compounds in various scientific fields (Mrad et al., 2014).
Advanced Material Development
- Photoluminescent Properties : Studies on ternary Cd(II)/triazolate/chloride systems involving similar compounds reveal significant photoluminescent properties, suggesting their use in the development of new luminescent materials for various technological applications (Wei et al., 2010).
Mechanism of Action
Target of Action
The primary target of Bode Catalyst 3 is the activation of substrates in various chemical reactions . It acts as a catalyst, facilitating the transformation of reactants into products without being consumed in the process.
Mode of Action
Bode Catalyst 3 is an N-heterocyclic carbene (NHC) . NHCs are a unique class of carbenes that have applications in catalyzing various reactions . Bode Catalyst 3 is known to catalyze several reactions, including intermolecular hydroacylation of cyclopropenes, crossed acyloin condensations, domino ring-opening redox amidation, Knoevenagel condensation, Claisen rearrangement, and Lewis acid- and N-heterocyclic carbene-catalyzed cyclocondensation reaction .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3.ClH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;/h7-9H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBONGWVMVUYPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474970 | |
Record name | Bode Catalyst 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862893-81-0 | |
Record name | Bode Catalyst 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 862893-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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